N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide
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Overview
Description
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is a compound that features a piperidine ring attached to a pyrimidine moiety, linked through a methylene bridge to a pentanamide group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Scientific Research Applications
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to bind to ctDNA via intercalation .
Biochemical Pathways
Piperidine derivatives have been found to play significant roles in various biological pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Future Directions
Biochemical Analysis
Biochemical Properties
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide has been found to interact with PKB, a key component of intracellular signaling pathways regulating growth and survival . It acts as an ATP-competitive inhibitor, with nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
In cellular assays, this compound has shown activity in modulating biomarkers of signaling through PKB . It influences cell function by inhibiting PKB, which can affect cell proliferation and survival pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PKB in an ATP-competitive manner . This binding inhibits the kinase activity of PKB, leading to changes in downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Pyrimidine Synthesis: The pyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The piperidine and pyrimidine rings are coupled using a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: Known for its antimicrobial and anticancer activities.
Uniqueness
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is unique due to its specific combination of piperidine and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-2-3-7-15(20)17-12-13-16-9-8-14(18-13)19-10-5-4-6-11-19/h8-9H,2-7,10-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJWLLOZSOGGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.